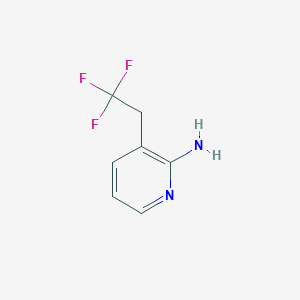

3-(2,2,2-Trifluoroethyl)pyridin-2-amine

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Fluorinated pyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry. researchgate.netsigmaaldrich.com The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net For instance, replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.

The electron-withdrawing nature of fluorine can also lower the basicity (pKa) of the pyridine nitrogen atom, which can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. google.com This modulation of electronic properties is a key tool for fine-tuning the pharmacological activity of new chemical entities. researchgate.net As a result, the fluorinated pyridine scaffold is present in numerous commercial products and is a frequent target in drug discovery programs and the development of new agrochemicals. sigmaaldrich.com The synthesis of these derivatives is an active area of research, with chemists continuously developing novel methods for the precise and efficient introduction of fluorine into the pyridine ring. chemscene.com

Overview of the 3-(2,2,2-Trifluoroethyl)pyridin-2-amine Scaffold within the Broader Context of Organic Synthesis and Medicinal Chemistry

The this compound scaffold combines three key structural motifs of significant interest in chemical synthesis and medicinal chemistry: a pyridine ring, an amine group at the 2-position, and a trifluoroethyl group at the 3-position. While specific research on this exact isomeric configuration is not extensively documented in publicly available literature, the importance of its constituent parts provides a strong indication of its potential utility.

The 2-aminopyridine (B139424) unit is a well-established pharmacophore found in a variety of biologically active compounds. chemscene.com It serves as a versatile building block in organic synthesis, allowing for a wide range of chemical transformations to build more complex molecular architectures. nih.gov The amine group can act as a hydrogen bond donor and a nucleophile, facilitating interactions with biological targets and enabling further synthetic modifications.

The trifluoroethyl group is particularly valuable for imparting desirable drug-like properties. Its incorporation can enhance a molecule's metabolic stability and membrane permeability. The synthesis of molecules containing this group is a key objective in many medicinal chemistry programs. For example, related structures such as N-(2,2,2-trifluoroethyl)isatin ketimines are used as synthons for creating complex chiral spirooxindole derivatives with potential therapeutic applications. nih.gov

Given the established importance of both the 2-aminopyridine core and the trifluoroethyl substituent, the this compound scaffold represents a potentially valuable, albeit underexplored, building block in the design of novel bioactive molecules. Its synthesis would likely involve multi-step sequences common in the preparation of other substituted pyridines.

Below are tables detailing the properties of related, but structurally distinct, fluorinated pyridine compounds to provide context on the typical characteristics of this class of molecules.

Table 1: Physicochemical Properties of Related Fluorinated Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| 3-Nitro-2-(2,2,2-trifluoroethyl)pyridin-4-amine uni.lu | C₇H₆F₃N₃O₂ | 221.14 | 2 |

| N-(2,2,2-trifluoroethyl)pyridin-2-amine sigmaaldrich.com | C₇H₇F₃N₂ | 176.14 | 2.2 |

This data is for related compounds and not for this compound.

Table 2: Compound Identifiers for Related Fluorinated Pyridine Derivatives

| Compound Name | CAS Number | PubChem CID |

|---|---|---|

| 3-Nitro-2-(2,2,2-trifluoroethyl)pyridin-4-amine uni.lu | Not Available | 164883700 |

| N-(2,2,2-trifluoroethyl)pyridin-3-amine chemicalbook.com | 77262-40-9 | Not Available |

This data is for related compounds and not for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C7H7F3N2 |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyridin-2-amine |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)4-5-2-1-3-12-6(5)11/h1-3H,4H2,(H2,11,12) |

InChI Key |

XGCQBFKMMLTCPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Pyridin 2 Amine and Its Analogues

Direct Trifluoroethylation Strategies

Direct methods focus on introducing the trifluoroethyl group onto a pre-existing pyridine (B92270) or aminopyridine scaffold in a single key step. These approaches are often favored for their efficiency and atom economy.

Radical reactions provide a powerful tool for C-H functionalization. The generation of trifluoroethyl radicals, which can then be added to pyridine rings, is a key strategy. While direct radical trifluoroethylation of simple pyridines can be challenging due to selectivity issues, modifications of the pyridine ring can facilitate the process. chemistryviews.org One approach involves the activation of pyridines as N-alkoxypyridinium salts, which are more susceptible to radical addition. chemrxiv.org The reaction of these salts with alkyl radicals generated from sources like B-alkylcatecholboranes can lead to monoalkylation. chemrxiv.org

Mechanistically, the process can be initiated by the thermal decomposition of an initiator, which generates a radical that reacts with a precursor to form the desired alkyl radical. chemrxiv.org This radical then adds to the activated pyridine ring. chemrxiv.orgnih.gov Intramolecular radical additions to pyridine rings have also been demonstrated to be facile processes. nih.gov The pyridine-boryl radical has emerged as a mild and convenient organic reductant capable of generating other radical species for subsequent reactions. nih.govchemrxiv.orgorganic-chemistry.org

Transition metal catalysis, particularly visible-light photoredox catalysis, has become a prominent method for introducing fluorinated groups under mild conditions. researchgate.netnih.govrsc.org This technique has been successfully applied to the C-3 selective trifluoroethylation of imidazo[1,2-a]pyridines, which are important pyridine analogues. nih.govacs.orgresearchgate.net In this process, a photocatalyst, such as fac-[Ir(ppy)3], is excited by visible light and reduces a trifluoroethyl source, typically 1,1,1-trifluoro-2-iodoethane, to generate a trifluoroethyl radical. researchgate.netresearchgate.net This radical then adds selectively to the electron-rich C-3 position of the imidazopyridine ring. nih.govresearchgate.net The reaction proceeds efficiently with high regioselectivity and tolerates a wide range of functional groups. nih.govacs.org

Table 1: Photoredox-Catalyzed C-3 Trifluoroethylation of Imidazo[1,2-a]pyridines Data sourced from multiple studies on photoredox catalysis. researchgate.netresearchgate.net

| Substrate | Trifluoroethyl Source | Catalyst | Base | Solvent |

| Imidazo[1,2-a]pyridines | CF₃CH₂I | fac-[Ir(ppy)₃] | K₂CO₃ | DMSO |

Beyond photoredox methods, other transition metals like nickel have been used to catalyze the C-H trifluoroethylation of different heteroarenes using CF₃CH₂I as the alkylating agent. researchgate.net These methods often rely on directing groups to achieve high selectivity. researchgate.net

Remarkably, direct trifluoroethylation of amines can be achieved without a metal catalyst. nih.govresearchgate.netnih.gov A practical method involves the reductive trifluoroethylation of primary and secondary amines using trifluoroacetic acid (TFA) as an inexpensive and stable trifluoroethyl source, with phenylsilane (B129415) serving as the reducing agent. nih.govresearchgate.netresearchgate.net This reaction is operationally simple, can be performed in standard glassware without the strict exclusion of air or moisture, and shows excellent functional group tolerance. nih.govresearchgate.net The process is believed to proceed through the reduction of an in situ-generated silyl (B83357) ester species. researchgate.netnih.gov This method is directly applicable to the synthesis of N-trifluoroethylated aminopyridines from the corresponding aminopyridine precursors.

Another catalyst-free approach is the reductive alkylation of amines using sodium borohydride (B1222165) as the reductant in 2,2,2-trifluoroethanol (B45653) (TFE). organic-chemistry.org The unique properties of TFE as a solvent can accelerate the reaction, providing high yields under mild conditions. organic-chemistry.org

Table 2: Catalyst-Free Trifluoroethylation of Secondary Amines Data from Denton and coworkers' practical catalyst-free protocol. nih.govresearchgate.net

| Amine Substrate | Reagents | Conditions |

| Secondary Amines (general) | Phenylsilane, Trifluoroacetic Acid (TFA) | Tetrahydrofuran (THF), 70 °C |

| Primary Amines & Aldehydes | Phenylsilane, Trifluoroacetic Acid (TFA) | Toluene, 70 °C |

Multistep Synthesis from Precursor Molecules

These strategies involve either building the pyridine ring from precursors that already contain the trifluoroethyl group or introducing the group onto a functionalized pyridine skeleton through a series of reactions.

One of the main strategies for producing complex pyridines is to construct the heterocyclic ring from acyclic, trifluoroalkyl-containing building blocks. jst.go.jpnih.govresearchoutreach.org This de novo synthesis ensures the precise placement of the trifluoroethyl group in the final structure. researchgate.net A common method is the cyclocondensation reaction. For example, herbicides like dithiopyr (B166099) are synthesized via a key cyclocondensation step involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov A similar strategy could be envisioned using a building block like 5,5,5-trifluoro-4-oxopentanal or a related derivative to construct the desired 3-(2,2,2-trifluoroethyl)pyridine (B1387858) core.

Transition metal-catalyzed cycloaddition reactions, such as the [2+2+2] cyclotrimerization of alkynes and nitriles, offer another powerful route for assembling substituted pyridines. researchgate.netyoutube.com By using a trifluoroethyl-substituted alkyne as one of the components, this method could provide access to the target molecule. researchgate.net

This approach involves a functionalized pyridine, such as a 3-halo-2-aminopyridine, which then undergoes a reaction to attach the trifluoroethyl group. jst.go.jpnih.gov Cross-coupling reactions are a primary tool for this type of transformation. While methods for trifluoromethylation using trifluoromethyl copper species are known for reacting with bromo- and iodopyridines, analogous reagents for trifluoroethylation could be employed. jst.go.jpnih.gov

Alternatively, the synthesis could start from a more readily available precursor like 2-aminopyridine (B139424). orgsyn.org A multi-step sequence could involve:

Halogenation at the 3-position of the 2-aminopyridine.

A subsequent cross-coupling reaction to introduce the trifluoroethyl moiety.

Another advanced strategy involves the activation of the pyridine ring towards nucleophilic attack. A method for the 3-position-selective C–H trifluoromethylation of pyridines has been developed based on hydrosilylation of the pyridine ring, followed by the addition of a nucleophilic CF₃ source. chemistryviews.org This methodology could potentially be adapted for the introduction of a trifluoroethyl group. The synthesis of 2-aminopyridines from various precursors, including 2-halopyridines or 2-mercaptopyridine, is well-established and can provide the necessary starting materials for these multistep sequences. nih.govrsc.org

Strategic Functional Group Interconversions Leading to 3-(2,2,2-Trifluoroethyl)pyridin-2-amine

The synthesis of this compound often relies on the strategic manipulation of functional groups on the pyridine core. A common approach involves the introduction of the trifluoroethyl group and the amino group in separate steps through various functional group interconversions (FGIs).

One plausible retrosynthetic analysis suggests that the target molecule can be derived from a precursor such as 2-chloro-3-(2,2,2-trifluoroethyl)pyridine (B12956918). The critical transformation in this step is the nucleophilic aromatic substitution (SNAr) of the chloro group with an amino group. This can be achieved by treatment with ammonia (B1221849) or a protected amine equivalent, followed by deprotection. The 2-chloro-3-(2,2,2-trifluoroethyl)pyridine intermediate itself can be synthesized through several routes. For instance, a starting material like 2-chloropyridine (B119429) could undergo trifluoroethylation at the 3-position. The introduction of the trifluoroethyl group onto a pyridine ring can be challenging and may require specialized reagents and conditions.

Alternatively, the synthesis could commence from a pre-functionalized pyridine. For example, starting with a 3-substituted pyridine, such as 3-picoline, one could first introduce the trifluoroethyl moiety and then functionalize the 2-position. The conversion of a methyl group in 3-picoline to a trifluoroethyl group is a multi-step process that could involve radical halogenation followed by fluorination. Subsequent introduction of the amino group at the 2-position can be accomplished via the Chichibabin reaction, although this method can sometimes lead to mixtures of isomers. researchgate.net A more controlled approach would be the conversion of the pyridine to its N-oxide, which activates the 2-position for nucleophilic attack. prepchem.comglpbio.com

Another strategic FGI involves the use of a nitro group as a precursor to the amine. For instance, a 2-nitro-3-(2,2,2-trifluoroethyl)pyridine intermediate could be synthesized and then reduced to the desired 2-amino product. The reduction of a nitro group to an amine is a well-established transformation that can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl). solubilityofthings.comfiveable.me

The following table summarizes potential functional group interconversions that could be employed in the synthesis of this compound:

| Precursor Functional Group at C-2 | Target Functional Group at C-2 | Reagents and Conditions |

| Chloro (-Cl) | Amino (-NH₂) | NH₃ (or protected amine), heat, pressure |

| Hydrogen (-H) | Amino (-NH₂) | NaNH₂, liquid NH₃ (Chichibabin reaction) |

| Nitro (-NO₂) | Amino (-NH₂) | H₂, Pd/C or Sn, HCl |

| Pyridine N-oxide | Amino (-NH₂) | Activating agent (e.g., Ts₂O), followed by an amine source |

These FGIs represent fundamental transformations in organic synthesis and their successful application to the synthesis of this compound depends on the careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Stereoselective Synthesis and Diastereomeric Control in Trifluoroethylated Pyridine Chemistry

The introduction of a trifluoroethyl group at the 3-position of a pyridine ring does not in itself create a stereocenter. However, subsequent reactions on the pyridine ring or the trifluoroethyl side chain can lead to the formation of stereoisomers, making stereoselective synthesis and diastereomeric control crucial aspects of the chemistry of these compounds.

When considering reactions that generate a new stereocenter on the pyridine ring of a pre-existing 3-(2,2,2-trifluoroethyl)pyridine, the trifluoroethyl group can exert significant steric and electronic influence. For instance, in the diastereoselective reduction of a ketone at a position adjacent to the trifluoroethyl group, the bulky and electron-withdrawing nature of this substituent can direct the approach of a hydride reagent, leading to a preference for one diastereomer over the other. The development of novel epoxidation reagents has been shown to overcome steric hindrance and direct oxidation in a diastereoselective manner on substituted tetrahydropyridines. nih.gov

Furthermore, if the trifluoroethyl group itself contains a stereocenter (e.g., 3-(1-hydroxy-2,2,2-trifluoroethyl)pyridin-2-amine), the synthesis of a single enantiomer or diastereomer becomes a significant challenge. Stereoselective methods for the synthesis of chiral alcohols, for example, could be adapted for this purpose. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the reaction that forms the stereocenter.

In the context of constructing the trifluoroethylated pyridine ring itself, diastereomeric control can be a key consideration in cycloaddition reactions. For example, a Diels-Alder reaction to form a substituted dihydropyridine (B1217469), which is then aromatized, could be influenced by the stereochemistry of the starting materials. One-pot, four-component reactions have been reported to yield substituted pyridines with high diastereoselectivity. thieme-connect.com

The table below outlines some general strategies and their potential application for achieving stereocontrol in the synthesis of trifluoroethylated pyridines and their derivatives.

| Stereochemical Challenge | Synthetic Strategy | Potential Application/Example |

| Creation of a new stereocenter on the pyridine ring | Substrate-controlled diastereoselective reaction | Reduction of a ketone on the pyridine ring, where the trifluoroethyl group directs the approach of the reducing agent. |

| Creation of a new stereocenter on the pyridine ring | Reagent-controlled diastereoselective reaction | Use of a chiral directing group or catalyst to influence the stereochemical outcome of a reaction, such as an alkylation or addition. |

| Creation of a stereocenter within the trifluoroethyl side chain | Asymmetric synthesis | Enantioselective reduction of a ketone precursor to a chiral alcohol using a chiral catalyst. |

| Control of diastereoselectivity in ring formation | Stereoselective cycloaddition reactions | Utilizing chiral auxiliaries or catalysts in a [4+2] cycloaddition to form a dihydropyridine precursor with defined stereochemistry. |

Reactivity and Reaction Mechanisms of 3 2,2,2 Trifluoroethyl Pyridin 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. rsc.org However, the activating effect of the amino group in 2-aminopyridines can facilitate such reactions. For 3-(2,2,2-trifluoroethyl)pyridin-2-amine, the primary sites for electrophilic attack are the C5 and, to a lesser extent, the C3 positions. The C5 position is electronically favored due to the strong ortho,para-directing effect of the C2-amino group.

An example of this is the bromination of 2-aminopyridines. Using a bromide-bromate mixture in an acidic aqueous medium can lead to the formation of 5-bromo-2-aminopyridine and 3,5-dibromo-2-aminopyridine derivatives. chemindigest.com For 3-substituted 2-aminopyridines, monobromination typically occurs at the 5-position. chemindigest.com

| Reagent | Product(s) | Observations |

| Br₂/H⁺ | 5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine | The amino group directs the electrophile to the C5 position. |

| HNO₃/H₂SO₄ | 5-Nitro-3-(2,2,2-trifluoroethyl)pyridin-2-amine | Nitration is expected to occur at the C5 position, though harsh conditions might be required. mdpi.com |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. youtube.com In this compound, the trifluoroethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. While the amino group is a poor leaving group, a halogen substituent at the C3 or C5 position would be readily displaced by nucleophiles. For instance, the reaction of 2-amino-3-halopyridines with various amines, catalyzed by palladium, proceeds to give 2,3-diaminopyridine (B105623) derivatives. nih.gov

| Substrate | Nucleophile | Product | Catalyst/Conditions |

| 3-Halo-2-(2,2,2-trifluoroethyl)aminopyridine | Primary/Secondary Amine | N³-Substituted-2-(2,2,2-trifluoroethyl)pyridin-3-amine | Pd-precatalysts (e.g., RuPhos, BrettPhos), LiHMDS |

| 2-Chloro-3-(2,2,2-trifluoroethyl)pyridine (B12956918) | Alkoxide | 2-Alkoxy-3-(2,2,2-trifluoroethyl)pyridine | Base (e.g., NaH) |

C-H Functionalization Strategies Involving the Pyridine Core and Trifluoroethyl Moiety

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds. For this compound, both the pyridine core and the trifluoroethyl moiety present opportunities for such transformations.

Pyridine Core Functionalization:

The C-H bonds of the pyridine ring can be activated and functionalized using transition metal catalysts. The regioselectivity is often controlled by directing groups. In the case of 2-aminopyridines, the amino group can direct ortho-C-H activation. However, the presence of the trifluoroethyl group at C3 sterically hinders this position. Therefore, C-H functionalization is more likely to occur at the C5 or C6 positions. For instance, palladium-catalyzed direct trifluoroethylation of aromatic systems can be achieved through C-H activation, often directed by a suitable functional group. researchgate.netnih.gov While the amino group itself can be a directing group, N-aryl-2-aminopyridines are commonly used substrates where the pyridyl group directs C-H activation on the N-aryl ring. nih.gov

A notable strategy for C-H trifluoromethylation of pyridine rings is through nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. acs.orgnih.govchemrxiv.org This method has been shown to be effective for the C3-selective trifluoromethylation of pyridines and quinolines. acs.orgnih.govchemrxiv.org

Trifluoroethyl Moiety Functionalization:

The C-H bonds of the trifluoroethyl group are generally less reactive than those on the aromatic ring. However, under specific conditions, such as radical reactions, functionalization can be achieved. While direct C(sp³)–H trifluoroethylation is challenging, methods involving photolysis, enzymatic catalysis, and transition metal catalysis are being explored for the functionalization of C(sp³)–H bonds by fluorinated carbenes. chemindigest.com

Cycloaddition Reactions and Cascade Processes for Complex Scaffold Assembly

Cycloaddition reactions provide an efficient means to construct complex polycyclic systems from relatively simple starting materials. 2-Aminopyridines are valuable precursors for such transformations, leading to the formation of fused heterocyclic scaffolds like pyrido[1,2-a]pyrimidines.

A common approach involves the reaction of 2-aminopyridines with unsaturated compounds. For example, the acylation of the lithium amide of a 2-aminopyridine (B139424) with an alkynoate ester forms an alkynamide, which can then undergo thermal cyclization to yield a pyrido[1,2-a]pyrimidin-2-one. rsc.org This method offers excellent regioselectivity for the 2-oxo isomer. rsc.org

Another strategy is the [2+2+2] cycloaddition of α,ω-diynes with cyanamides, catalyzed by transition metals like ruthenium, which provides access to annulated 2-aminopyridine cores. nih.gov Cobalt-catalyzed [2+2+2] cycloadditions of ynamides, nitriles, and alkynes have been used to synthesize tricyclic fused 3-aminopyridines. nih.gov

| Reactants | Catalyst/Conditions | Product Scaffold |

| 2-Aminopyridine, Alkynoate ester | 1. n-BuLi 2. Heat | Pyrido[1,2-a]pyrimidin-2-one |

| α,ω-Diyne, Cyanamide | Cp*Ru(CH₃CN)₃PF₆ | Annulated 2-Aminopyridine |

| Ynamide, Nitrile, Alkyne | [CpCo(C₂H₄)₂] | Tricyclic fused 3-Aminopyridine |

Palladium-Mediated and Rhodium-Catalyzed Coupling Reactions of Aminopyridines

Palladium and rhodium catalysts are extensively used for cross-coupling reactions to form C-C, C-N, and C-O bonds, and aminopyridines are versatile substrates in this context.

Palladium-Mediated Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are fundamental in modern organic synthesis. For this compound, a halogenated precursor would be required for these transformations. For instance, a palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with primary and secondary amines has been developed using RuPhos and BrettPhos as ligands. nih.gov This provides a direct route to N³-substituted 2,3-diaminopyridines. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts are particularly effective in C-H activation and annulation reactions. The pyridine nitrogen can act as a directing group, facilitating C-H activation at the C2 position. In the case of 2-aminopyridines, the amino group can also participate in directing the catalyst. Rhodium(III)-catalyzed annulation of 2-arylimidazo[1,2-a]pyridines with alkynes leads to the formation of pyrido[1,2-a]benzimidazole (B3050246) derivatives. rsc.org Similarly, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkynes can produce indolo[2,1-a]isoquinolines. mdpi.com

| Reaction Type | Reactants | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridine, Amine | Pd(0), RuPhos/BrettPhos | N³-Substituted-2,3-diaminopyridine |

| Oxidative Annulation | 2-Arylimidazo[1,2-a]pyridine, Alkyne | [RhCpCl₂]₂ | Pyrido[1,2-a]benzimidazole |

| Oxidative Annulation | 2-Arylindole, Alkyne | [RhCpCl₂]₂, Quaternary Ammonium Salt | Indolo[2,1-a]isoquinoline |

Radical Reactions and Their Mechanistic Elucidation in Trifluoroethylation

Radical reactions offer a complementary approach to functionalize the pyridine ring and the trifluoroethyl group. The introduction of the trifluoroethyl group often proceeds via a radical mechanism.

Radical Trifluoroethylation:

The trifluoroethyl group can be introduced onto aromatic and heteroaromatic rings using various trifluoroethylating agents that generate the trifluoroethyl radical (•CH₂CF₃). These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical initiator. The regioselectivity of radical addition to pyridines is influenced by the electronic properties of the ring and any substituents present. For electron-deficient pyridines, radical attack often occurs at the C2 and C4 positions.

Mechanistic studies on intramolecular C-H trifluoromethoxylation have shown that the process can involve a radical pathway for the initial O-trifluoromethylation, followed by a non-radical migration step. nih.govrsc.orgnih.gov Similar mechanistic considerations may apply to trifluoroethylation reactions. Experimental evidence, such as the quenching of the reaction by radical traps (e.g., TEMPO), can confirm the involvement of radical intermediates. nih.gov

Reactions of the Trifluoroethyl Moiety:

The C-H bonds of the trifluoroethyl group can also undergo radical abstraction, although this is generally less favorable than addition to the aromatic ring. Tin hydride-mediated radical addition of organic halides to 2-(2,2,2-trifluoroethylidene)-1,3-dithiane 1-oxide serves as an equivalent to radical addition to trifluoromethylketene, highlighting the influence of the trifluoromethyl group on radical reactivity. nih.gov

Derivatization and Structural Modification of 3 2,2,2 Trifluoroethyl Pyridin 2 Amine

Amination and Amidation Reactions for Diversification

The primary amine at the 2-position of the pyridine (B92270) ring is a key site for derivatization, most commonly through the formation of amide and sulfonamide bonds. These reactions are fundamental for diversification, allowing the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the parent molecule.

Standard peptide coupling reagents are frequently employed to facilitate amide bond formation between 3-(2,2,2-trifluoroethyl)pyridin-2-amine and various carboxylic acids. For instance, coupling with 5-chlorothiophene-2-carboxylic acid has been achieved using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the coupling agent in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). This method is also used to couple the amine with other heterocyclic carboxylic acids, such as 1-methyl-1H-pyrazole-3-carboxylic acid.

Similarly, the synthesis of sulfonamides is accomplished by reacting the amine with sulfonyl chlorides. An example includes the reaction of this compound with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of pyridine as a base to yield the corresponding sulfonamide derivative.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Coupling Partner | Reagents and Conditions | Product Type |

|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | HATU, DIPEA, DMF | Amide |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | HATU, DIPEA, DMF | Amide |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Pyridine | Sulfonamide |

Functionalization at Various Pyridine Ring Positions

Direct functionalization of the pyridine ring is a crucial step for creating intermediates that can be further elaborated into more complex molecules. Electrophilic aromatic substitution reactions, such as halogenation, provide a strategic handle for subsequent cross-coupling reactions.

For the this compound scaffold, bromination has been shown to occur selectively at the 5-position of the pyridine ring. This reaction can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). The resulting compound, 5-bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine, is a key intermediate for further diversification. The regioselectivity of this halogenation is influenced by the electronic properties of the substituents on the pyridine ring.

Table 2: Example of Pyridine Ring Halogenation

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine |

N-Alkylation and N-Acylation Strategies for Amine Modification

Modification of the 2-amino group through N-alkylation and N-acylation introduces further diversity. N-acylation, as discussed in section 4.1, is a robust method for adding a vast range of substituents.

N-alkylation of 2-aminopyridines can be more challenging due to the potential for over-alkylation and the influence of the pyridine nitrogen on the reactivity of the exocyclic amine. While direct alkylation with alkyl halides can be performed, often under basic conditions, alternative methods like reductive amination are generally preferred for achieving mono-alkylation. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Although these are general strategies for amine alkylation, specific examples applied directly to the this compound scaffold are not prominently detailed in the reviewed literature, with development efforts focusing more on acylation and pyridine ring functionalization.

Introduction of Diverse Chemical Entities for Scaffold Diversification and Lead Structure Optimization

A primary strategy for lead structure optimization involves using the functionalized pyridine core to introduce a wide variety of chemical entities through cross-coupling reactions. The halogenated intermediate, 5-bromo-3-(2,2,2-trifluoroethyl)pyridin-2-amine, is an ideal substrate for such transformations.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used to form new carbon-carbon bonds. This reaction allows for the coupling of the 5-bromo derivative with a diverse set of aryl- and heteroarylboronic acids or esters. These reactions are typically carried out using a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate, in a solvent mixture such as dioxane and water. This approach has been successfully used to introduce various substituted phenyl, pyridinyl, and pyrazolyl groups at the 5-position of the scaffold, leading to the generation of extensive compound libraries for biological screening.

This combination of amidation at the 2-position and cross-coupling at the 5-position represents a powerful and modular approach to scaffold diversification and the optimization of lead structures in drug discovery programs.

Table 3: Examples of Suzuki Coupling for Scaffold Diversification

| Substrate | Coupling Partner | Catalyst and Reagents | Product Moiety Introduced |

|---|---|---|---|

| N-(5-bromo-3-(2,2,2-trifluoroethyl)pyridin-2-yl)pivalamide | (6-methoxypyridin-3-yl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6-Methoxypyridin-3-yl |

| N-(5-bromo-3-(2,2,2-trifluoroethyl)pyridin-2-yl)pivalamide | (2-methoxypyrimidin-5-yl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Methoxypyrimidin-5-yl |

| N-(5-bromo-3-(2,2,2-trifluoroethyl)pyridin-2-yl)pivalamide | 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂, K₂CO₃ | 1-Methyl-1H-pyrazol-5-yl |

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms within a molecule. For 3-(2,2,2-trifluoroethyl)pyridin-2-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR for Proton Environment Analysis:

Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a related compound, 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a signal corresponding to the methylene (B1212753) protons (-CH₂) adjacent to the trifluoromethyl group is observed. chemicalbook.com The chemical shift and splitting pattern of these protons are influenced by the neighboring trifluoromethyl and amino groups. For this compound, the aromatic protons on the pyridine (B92270) ring would also present distinct signals, with their chemical shifts and coupling constants providing information about their relative positions.

¹³C NMR for Carbon Skeleton Confirmation:

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl). libretexts.org In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the two carbons of the trifluoroethyl group and the five carbons of the pyridine ring. The carbon attached to the three fluorine atoms would exhibit a characteristic quartet due to C-F coupling. The chemical shifts of the pyridine ring carbons would confirm the substitution pattern. For instance, in 2-chloropyridine (B119429), the carbon attached to the chlorine atom appears at a distinct chemical shift. youtube.com Similarly, the carbon bearing the amino group and the carbon bearing the trifluoroethyl group in the target molecule would have characteristic chemical shifts.

¹⁹F NMR for Fluorine Atom Analysis:

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for compounds containing fluorine. huji.ac.il It provides information on the chemical environment of the fluorine atoms. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to a methylene group. The coupling between the fluorine and the adjacent methylene protons (³J(H-F)) would result in a triplet in the ¹H-coupled ¹⁹F NMR spectrum and a quartet for the methylene protons in the ¹H NMR spectrum.

| NMR Data for Related Compounds | |

| Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |

| ¹H NMR (2,2,2-Trifluoroethylamine hydrochloride in D₂O) | Methylene protons (-CH₂) signal observed. chemicalbook.com |

| ¹³C NMR (2-chloropyridine) | Carbon attached to chlorine at ~151 ppm. youtube.com |

| ¹⁹F NMR (General) | CF₃ group signal typically observed in a specific region of the spectrum. huji.ac.il |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound (C₇H₇F₃N₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

This measured mass can then be compared to the calculated exact mass based on the atomic masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen. A close match between the experimental and calculated masses provides strong evidence for the proposed molecular formula. For instance, in the analysis of a polyfluorinated polyether, HRMS was crucial in identifying the repeating units and end groups of the polymer. nih.gov

| HRMS Data for a Related Compound (N-(2,2,2-trifluoroethyl)pyridin-2-amine) | |

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 177.06342 uni.lu |

| [M+Na]⁺ | 199.04536 uni.lu |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring and the ethyl group, the C=C and C=N bonds of the pyridine ring, and the strong C-F bonds of the trifluoromethyl group.

For example, the IR spectrum of 2,2,2-trifluoroethylamine hydrochloride shows characteristic absorptions. chemicalbook.com Similarly, the IR spectrum of a related compound, bis(2,2,2-trifluoroethyl) ether, displays strong bands associated with the C-F stretching vibrations. chemicalbook.com

| Expected IR Absorption Bands for this compound | |

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C and C=N stretch (pyridine ring) | 1400-1600 |

| C-F stretch (trifluoromethyl) | 1000-1400 (strong) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2,2,2-Trifluoroethyl)pyridin-2-amine, DFT studies would provide fundamental insights into its geometry, electronic properties, and reactivity.

Detailed research findings from such studies would typically involve optimizing the molecular geometry to find the most stable conformation. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to compute various molecular descriptors that quantify reactivity, such as electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. The presence of the electron-withdrawing trifluoroethyl group and the electron-donating amine group on the pyridine (B92270) ring creates a unique electronic profile that can be precisely mapped.

Spectroscopic properties can also be predicted. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in structural characterization. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule. |

| N-H Stretch Freq. | 3450, 3350 cm⁻¹ | Corresponds to symmetric/asymmetric amine stretches in IR. |

| C-F Stretch Freq. | 1100-1250 cm⁻¹ | Characteristic vibrations of the trifluoromethyl group. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. peerj.com For this compound, MD simulations would be crucial for understanding its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules. nih.govnih.gov

A key focus of MD studies would be the conformational landscape of the trifluoroethyl side chain. The rotation around the C-C bond connecting the ethyl group to the pyridine ring can be explored to identify low-energy conformers. This information is vital as the three-dimensional shape of the molecule often dictates its biological activity. Models for simulating molecules like 2,2,2-trifluoroethanol (B45653) (TFE) have been developed to accurately reproduce their physicochemical properties, and similar parameterization would be necessary for the target compound. uq.edu.aurug.nl

When studying the compound's interaction with a protein target, MD simulations can reveal the stability of the binding pose obtained from docking. nih.gov The simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding site, the number of hydrogen bonds formed and broken over time, and the solvent-accessible surface area (SASA). nih.gov These analyses help in assessing the binding affinity and residence time of the molecule in the active site, providing a dynamic picture of the intermolecular interactions that static models cannot capture. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. chemrevlett.com For a series of derivatives of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be employed to guide the design of more potent molecules. nih.govnih.gov

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. scielo.org.mx The compounds are aligned based on a common scaffold, and for each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov The Partial Least Squares (PLS) statistical method is then used to create a mathematical equation correlating these fields with the observed activities. nih.gov

The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov A reliable model will have a Q² value greater than 0.5 and an R² value greater than 0.7. nih.gov The resulting 3D contour maps from CoMFA and CoMSIA provide a visual guide, indicating regions where modifications to the molecular structure would likely lead to increased or decreased activity. For instance, a green contour map in a CoMFA steric field would suggest that adding a bulky substituent in that region is favorable for activity.

Table 2: Representative Statistical Results for a 3D-QSAR Model

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated R²) | 0.692 | 0.770 | Measures the internal predictive ability of the model. nih.govscielo.org.mx |

| r² (Non-cross-validated R²) | 0.875 | 0.997 | Measures the goodness of fit of the model. nih.govscielo.org.mx |

| F-value | 101.72 | 253.629 | Fisher's F-test value, indicating statistical significance. nih.govscielo.org.mx |

| SEE (Standard Error of Estimate) | 0.065 | 0.091 | Measures the standard deviation of the residuals. nih.govscielo.org.mx |

| Optimal Components | 5 | 6 | The number of principal components used in the PLS analysis. nih.govscielo.org.mx |

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Design

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound and its analogues, a pharmacophore model can be generated based on the structures of highly active compounds. nih.gov

A typical pharmacophore model consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (Ar), and positive or negative ionizable centers. nih.govnih.gov For instance, the amine group of the target compound could act as an HBD, while the pyridine nitrogen could function as an HBA. The trifluoroethyl group would contribute a significant hydrophobic feature.

Once a statistically validated pharmacophore hypothesis is developed, it can be used as a 3D query to screen large compound libraries (virtual screening). nih.gov This process rapidly identifies novel molecules that match the pharmacophore features, which can then be prioritized for further computational analysis (like molecular docking) and subsequent experimental testing. This approach accelerates the discovery of new lead compounds by focusing on molecules with a high probability of being active. researchgate.net

Table 3: Example of a Validated Pharmacophore Hypothesis

| Hypothesis Name | Features | Survival Score | R² | Q² |

| AADHR_1 | 2 Acceptors, 1 Donor, 1 Hydrophobic, 1 Aromatic Ring | 5.639 | 0.9076 | 0.8170 |

Data is representative, based on typical values found in pharmacophore studies. nih.gov

Prediction of Reaction Pathways, Transition States, and Catalytic Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to predict the most efficient reaction pathways, identify the structures of high-energy transition states, and understand the role of catalysts. chemscene.com

Researchers can model potential synthetic routes, such as the coupling of a suitable pyridine precursor with a trifluoroethylating agent. By calculating the potential energy surface for each step of a proposed mechanism, the activation energies can be determined. The reaction step with the highest activation energy represents the rate-determining step, providing a target for optimization.

For instance, in a multi-component reaction to form the aminopyridine core, computations can help understand the sequence of bond formations and the influence of different reactants and catalysts on the reaction yield and selectivity. nih.gov This predictive capability allows chemists to screen potential synthetic strategies in silico, saving significant time and resources in the laboratory by focusing on the most promising routes.

Exploration of Biological Activity and Mechanistic Insights Pre Clinical/in Vitro

In vitro Enzyme Inhibition Studies (e.g., kinases, phosphodiesterases, HDACs)

The 2-aminopyridine (B139424) scaffold, a core component of the title compound, is a versatile pharmacophore known to interact with various enzyme families. The introduction of a trifluoroethyl group can significantly modify its electronic properties and binding interactions, influencing potency and selectivity.

Kinase Inhibition: Derivatives of the 2-aminopyridine and related aminopyrimidine structures have been extensively evaluated as kinase inhibitors. nih.govnih.gov Kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov For instance, a library of 3-aminopyridin-2-one fragments, which share a similar structural motif, identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are targets for cancer therapy. nih.gov The 3-aminopyridin-2-one fragment itself showed inhibitory activity against Aurora A and AKT2. nih.gov Furthermore, structure-activity relationship (SAR) studies on a series of 6-aryl-2-amino-triazolopyridines led to the discovery of potent and selective inhibitors of PI3Kγ, a lipid kinase. nih.gov The pyridine (B92270) bioisostere of cabozantinib (B823), a known multi-kinase inhibitor, demonstrated potent inhibition of the c-Met kinase with an IC50 value of 4.9 nM. mdpi.com

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Certain pyridine-based structures have shown inhibitory activity against PDEs. nih.gov For example, Amrinone, a phosphodiesterase inhibitor containing a 4-pyridyl substitution, displayed activity against several kinases, including MPS1 and CHK1. nih.gov While direct inhibition data for "3-(2,2,2-Trifluoroethyl)pyridin-2-amine" is not extensively documented, related pyrazolo[4,3-d]pyrimidines featuring a 2-(2,2,2-trifluoroethoxy)ethyl group have been developed as potent and selective inhibitors of PDE5. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in epigenetic regulation, and their inhibitors are a validated class of anti-cancer agents. nih.gov The pyridine ring is often used as a surface recognition group, or "cap," in the design of HDAC inhibitors. nih.gov Novel compounds bearing a pyridine moiety have been designed as dual inhibitors of HDAC2 and Focal Adhesion Kinase (FAK). nih.gov Additionally, compounds incorporating a trifluoroacetyl group, such as 2-trifluoroacetylthiophenes, have been identified as potent and selective inhibitors of class II HDACs. nih.gov

Table 1: Examples of Enzyme Inhibition by Related Pyridine Derivatives This table presents data for structurally related compounds to illustrate the inhibitory potential of the pyridine scaffold.

| Compound Class | Target Enzyme | IC50 / % Inhibition | Source |

|---|---|---|---|

| 3-Aminopyridin-2-one | Aurora A | 58% at 100 µM | nih.gov |

| 3-Aminopyridin-2-one | AKT2 | 77% at 100 µM | nih.gov |

| Pyridine-bioisostere of Cabozantinib | c-Met Kinase | 4.9 nM | mdpi.com |

| 2-Aminopyrimidine (B69317) derivative (Cmpd 15) | FLT3-WT | 7.42 nM | nih.gov |

| 2-Aminopyrimidine derivative (Cmpd 15) | FLT3-D835Y | 9.21 nM | nih.gov |

| 5-pyridinyl-1,2,4-triazole (Cmpd 6a) | HDAC2 | 0.09 µM | nih.gov |

Receptor Binding Assays and Ligand-Target Interaction Analysis

Understanding how a ligand interacts with its biological target is fundamental to drug design. Receptor binding assays and computational docking studies are employed to elucidate these interactions. For pyridine-based kinase inhibitors, X-ray crystallography has revealed key binding modes. The 2-aminopyridine motif is capable of forming multiple hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding site. nih.gov

In the case of the pyridine bioisostere of cabozantinib, molecular docking studies showed that it binds effectively to the catalytic tyrosine kinase residues of c-Met. mdpi.com Type II inhibitors like cabozantinib typically adopt an extended conformation, reaching from the ATP-binding site into a deeper hydrophobic pocket. mdpi.com The replacement of a central benzene (B151609) ring with a pyridine ring was shown to have a dramatic impact on c-Met inhibitory activity, highlighting the sensitivity of ligand-target interactions to subtle structural changes. mdpi.com The pyridine-centered compound exhibited potent inhibition (94.3% at 1 µM), whereas a trimethylpyridine-centered analog was largely inactive (3.8% inhibition at 1 µM). mdpi.com This underscores the critical role of the pyridine nitrogen in mediating interactions within the binding pocket. mdpi.com

Cell-Based Assays for Elucidating Mechanistic Pathways at a Cellular Level

To move beyond simple enzyme inhibition, cell-based assays are essential for confirming that a compound can engage its target in a cellular context and produce a desired biological effect. These assays are widely used to assess the antiproliferative or cytotoxic properties of potential anti-cancer agents.

Pyridine derivatives have been evaluated in various cancer cell lines. nih.gov For example, a novel pyridine derivative designed as a VEGFR-2 inhibitor was tested for its cytotoxic effects on hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The compound displayed potent activity with IC50 values of 21.00 µM and 26.10 µM, respectively, while showing higher selectivity against normal fibroblast cells (W-38). nih.gov Similarly, 2-aminopyrimidine derivatives designed as FLT3 inhibitors showed robust antiproliferative activity against the human acute myeloid leukemia cell lines MV4-11 and MOLM-13, which harbor FLT3 mutations. nih.gov

Table 2: Antiproliferative Activity of Related Pyridine Derivatives in Cell-Based Assays

| Compound Class | Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|---|

| Pyridine derivative (Cmpd 10) | HepG2 | Hepatocellular Carcinoma | 21.00 µM | nih.gov |

| Pyridine derivative (Cmpd 10) | MCF-7 | Breast Cancer | 26.10 µM | nih.gov |

| 2-Aminopyrimidine derivative (Cmpd 15) | MV4-11 | Acute Myeloid Leukemia | 0.83 nM | nih.gov |

| 2-Aminopyrimidine derivative (Cmpd 15) | MOLM-13 | Acute Myeloid Leukemia | 10.55 nM | nih.gov |

| 5-pyridinyl-1,2,4-triazole (Cmpd 6a) | A-498 | Renal Cancer | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives and Targeted Modifications

SAR studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how chemical structure relates to biological activity. By synthesizing and testing a series of related analogs, researchers can identify which parts of a molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

For pyridine derivatives, SAR studies have revealed several key trends. Analysis of various pyridine compounds showed that the presence and position of groups like -NH2, -OH, and -OMe can enhance antiproliferative activity, whereas halogen atoms or other bulky groups may decrease it. nih.gov In the development of triazolopyridine-based PI3Kγ inhibitors, a rapid chemical expansion around the core structure identified the key features required for activity and selectivity. nih.gov This optimization led to compounds with high oral bioavailability and selectivity over other PI3K isoforms. nih.gov The introduction of a trifluoromethyl group is a common strategy in drug design, as it can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov

Investigation of Bioisosteric Replacements for Enhanced Biological Profiles

Bioisosterism involves substituting one atom or group in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com This strategy is frequently used to enhance potency, alter selectivity, improve pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comnih.gov

The trifluoromethyl group itself is often considered a bioisostere of a tert-butyl group. cambridgemedchemconsulting.com In the context of the 2-aminopyridine scaffold, bioisosteric replacement is a powerful tool. A notable example is the development of a cabozantinib analog where the central benzene ring was replaced by a pyridine ring. mdpi.com This single modification, replacing a carbon-hydrogen unit with a nitrogen atom, dramatically altered the compound's activity against the c-Met kinase, demonstrating the profound impact of bioisosteric changes. mdpi.com Another study demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, leading to enhanced activity in quorum sensing inhibitors. nih.gov These examples highlight the potential for modifying the "this compound" structure through bioisosteric replacement of either the pyridine ring or the trifluoroethyl group to fine-tune its biological profile.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Building Block in the Construction of Complex Organic Molecules

3-(2,2,2-Trifluoroethyl)pyridin-2-amine serves as a valuable synthetic building block for creating more complex, highly functionalized molecules. The presence of three key reactive sites—the amino group, the pyridine (B92270) ring, and the trifluoroethyl moiety—allows for diverse chemical transformations. The aminopyridine core is a common feature in many biologically active compounds, and the addition of the trifluoroethyl group can enhance properties such as binding affinity and metabolic stability.

The utility of trifluoroethyl-containing heterocyclic compounds as precursors is well-documented. For instance, N-(2,2,2-trifluoroethyl)pyridinium triflate, a related pyridinium (B92312) salt, has been used to generate pyridinium (trifluoromethyl)methylide. This reactive intermediate can be trapped with acetylenes to produce dihydroindolizines and indolizines, which are important heterocyclic cores. researchgate.net This demonstrates the potential of the N-trifluoroethyl fragment to participate in cycloaddition reactions for building fused ring systems.

Similarly, the broader class of trifluoromethylpyridines are considered key structural motifs in the synthesis of active pharmaceutical and agrochemical ingredients. semanticscholar.org The ability to functionalize the pyridine ring through methods like palladium-catalyzed cross-coupling reactions, combined with the reactivity of the amino group (e.g., in amidation or diazotization reactions), makes this compound a versatile starting material. semanticscholar.orgresearchgate.net Its structure is analogous to other substituted aminopyridines, such as 3-chloro-N-phenyl-pyridin-2-amine orgsyn.org and 3-chloro-pyridin-2-amine nih.gov, which are themselves important intermediates in organic synthesis.

The trifluoroethyl group can also direct or influence reactivity. For example, in the synthesis of trifluoromethyl-containing spirooxindoles, N-2,2,2-trifluoroethylisatin ketimines are used as 1,3-dipoles in asymmetric [3+2] cycloaddition reactions, yielding complex products with high stereoselectivity. nih.gov This highlights the role of the trifluoroethyl group in enabling specific, controlled bond-forming events.

Table 1: Examples of Complex Molecules from Fluorinated Pyridine-related Building Blocks

| Precursor Type | Reaction | Product Class | Potential Application | Reference(s) |

|---|---|---|---|---|

| N-(2,2,2-trifluoroethyl)pyridinium salts | [3+2] Cycloaddition | Indolizines | Heterocyclic Scaffolds | researchgate.net |

| N-2,2,2-trifluoroethylisatin ketimines | Asymmetric [3+2] Cycloaddition | Spirooxindoles | Biologically Active Compounds | nih.gov |

| Functionalized Pyridines | Palladium-Catalyzed Cross-Coupling | Bi-aryl Heterocycles | Materials, Pharmaceuticals | semanticscholar.orgresearchgate.net |

Utilization in Catalyst Design and Ligand Development for Asymmetric Transformations

The development of novel ligands is crucial for advancing transition metal catalysis, particularly in asymmetric synthesis where controlling stereochemistry is paramount. The structure of this compound suggests its potential as a bidentate or monodentate ligand for various metal centers. The pyridine nitrogen and the exocyclic amino group can chelate to a metal, forming a stable five-membered ring complex.

The 2-pyridonate ligand platform, which shares the 2-aminopyridine (B139424) coordination motif, has been shown to be highly versatile in 3d transition metal chemistry. rsc.org These ligands can readily interconvert between different coordination modes, a property known as hemilability, which can be crucial for catalytic activity by opening coordination sites for substrates. rsc.org Deprotonation of the amino group in this compound could yield an amido-pyridyl ligand, analogous to the active forms of many pyridonate catalysts.

The trifluoroethyl substituent would play a critical role in modulating the electronic properties of the resulting metal complex. Its strong electron-withdrawing effect would decrease the electron density on the pyridine ring, influencing the ligand's σ-donating and π-accepting characteristics. This electronic tuning can impact the reactivity, stability, and selectivity of the catalyst. In asymmetric catalysis, such modifications are key to optimizing enantioselectivity. For example, vanadyl complexes with chiral ligands have been employed for the asymmetric cross-coupling of trifluoroethyl-based quinazolinones, achieving good yields and enantiomeric excesses. nih.gov This demonstrates that trifluoroethyl groups are compatible with and can be beneficial in stereoselective catalytic systems.

Table 2: Features of this compound Relevant to Ligand Design

| Structural Feature | Potential Role in Catalysis |

|---|---|

| Aminopyridine Scaffold | Bidentate (N,N) chelation to metal centers. |

| Trifluoroethyl Group | Electronic modulation of the ligand and metal center; enhances stability. |

| Potential for Hemilability | Can open coordination sites for substrate binding and reaction. |

Potential in Polymer Chemistry and Functional Material Development

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. researchgate.netup.pt The incorporation of fluorinated monomers, such as derivatives of this compound, into polymer backbones is a promising strategy for creating new functional materials. The trifluoroethyl group can impart these desirable fluoropolymer characteristics, while the pyridine unit offers sites for further functionalization, cross-linking, or influencing polymer morphology. researchgate.net

For example, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) has been used to create amphiphilic block copolymers that act as effective dispersants for graphene. mdpi.com This suggests that polymers containing the trifluoroethyl group can have unique interfacial properties. By polymerizing a derivative of this compound, one could create polymers with a combination of fluorine-imparted properties and the coordination capabilities of the pyridine ring. Such materials could find use in coatings, membranes, or as polymer-supported catalysts.

In the realm of functional materials for biomedical applications, there is potential for developing specialized probes for Magnetic Resonance Imaging (MRI). Amide Proton Transfer (APT) imaging is an MRI technique that detects mobile proteins and peptides by measuring the exchange between their amide protons and water protons. nih.gov While this compound itself is an amine, it can be readily converted into various amides. These amide derivatives, containing both the pyridine and trifluoroethyl groups, could be explored as novel contrast agents for APT or ¹⁹F MRI, a technique that directly images fluorine atoms. The development of such probes could aid in the non-invasive diagnosis and monitoring of diseases characterized by metabolic changes, such as neuroinflammation. nih.gov

Table 3: Potential Applications in Materials Science

| Material Class | Relevant Moiety | Potential Property/Application | Reference(s) |

|---|---|---|---|

| Fluorinated Polymers | -CH₂CF₃ | High thermal stability, chemical resistance, low dielectric constant. | researchgate.netup.pt |

| Block Copolymers | -CH₂CF₃ | Amphiphilicity, dispersants for nanomaterials. | mdpi.com |

| MRI Probes | Amide derivative, -CH₂CF₃ | Contrast agent for Amide Proton Transfer (APT) or ¹⁹F MRI. | nih.gov |

Applications in Agrochemical Research as Intermediates or Active Compounds

The pyridine ring is a privileged scaffold in agrochemical discovery, forming the core of numerous successful fungicides, herbicides, and insecticides. nih.govagropages.com The introduction of a trifluoromethyl or related fluorinated group often enhances the biological activity and metabolic stability of these compounds. semanticscholar.org Therefore, this compound represents a highly promising intermediate for the synthesis of new agrochemicals.

Trifluoromethylpyridines (TFMPs) are key intermediates in the production of many commercial pesticides. For example, 2-chloro-3-(trifluoromethyl)pyridine (B31430) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are precursors to a range of herbicides and insecticides. semanticscholar.org The synthesis of these intermediates often involves high-temperature chlorination and fluorination of picolines (methylpyridines). semanticscholar.org this compound provides an alternative, pre-functionalized building block that can be used to access novel derivatives through reactions at the amino group and the pyridine ring.

The combination of the aminopyridine core and the trifluoroethyl group is particularly compelling. The aminopyridine moiety is present in various bioactive molecules, while the trifluoroethyl group can improve uptake and transport in plants and insects, and block metabolic pathways that would otherwise deactivate the compound. The development of new pesticides often relies on "Intermediate Derivatization Methods," where known chemical intermediates are systematically modified to discover novel lead compounds. nih.gov this compound is an ideal candidate for such a research program, serving as a launchpad for creating libraries of new potential agrochemicals.

Table 4: Pyridine Derivatives in Agrochemicals

| Pyridine Intermediate | Resulting Agrochemical Class | Example(s) | Reference(s) |

|---|---|---|---|

| 2-Chloro-5-chloromethylpyridine (CCMP) | Insecticides | Imidacloprid, Acetamiprid | agropages.com |

| 2-Chloro-3-trifluoromethyl pyridine | Herbicides | Flazasulfuron | agropages.com |

| 2-Hydroxy-6-trifluoromethyl pyridine | Fungicides | Picoxystrobin | agropages.com |

Analytical Method Development for Detection and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for separating 3-(2,2,2-Trifluoroethyl)pyridin-2-amine from starting materials, by-products, and other components in a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase configuration, is a powerful tool for the analysis of pyridine (B92270) derivatives. For this compound, a non-polar stationary phase, such as a C18 column, is typically effective. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.

Detection is commonly achieved using a UV detector, as the pyridine ring possesses a chromophore, or more advanced detectors like a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) is often employed to monitor reaction progress and purity, providing rapid and accurate results. orgsyn.orggoogle.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While aminopyridines can be analyzed by GC, their polarity can lead to peak tailing and interaction with the column. ijpsonline.com Therefore, derivatization is sometimes employed to increase volatility and improve chromatographic behavior. For instance, trifluoroethanol has been used as a derivatizing agent for other types of analytes prior to GC analysis. nih.gov

For purity assessment, a high-polarity capillary column is often selected. Headspace GC is a specific technique used for determining residual solvents or volatile amines in a sample matrix. ijpsonline.com Detection methods include Flame Ionization Detection (FID), which is a universal detector for organic compounds, and Mass Spectrometry (GC-MS), which provides structural information for peak identification. nih.govsigmaaldrich.com

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application Note | Reference |

|---|---|---|---|---|---|

| UPLC-MS | Acquity UPLC BEH C18, 1.7 µm | A: 0.1% Formic acid in 19:1 H₂O:ACN B: 0.1% Formic acid in ACN | Mass Spectrometry (ESI) | Used for reaction monitoring of a chloro-N-phenyl-pyridin-2-amine synthesis. | orgsyn.org |

| HPLC | YMC AQ column | Gradient: 5% ACN/95% H₂O (0.05% TFA) to 95% ACN/5% H₂O (0.05% TFA) | UV (254 nm) | Purity analysis of N-ethyl-2-(pyridin-3-yl)thiazol-5-amine. | google.com |

| Headspace GC | Not specified | Nitrogen | Flame Ionization Detector (FID) | Determination of pyridine and other amines in Telmisartan. | ijpsonline.com |

| GC | Not specified | Not specified | Not specified | Purity assessment (95%) of 2-(Pyridin-2-yl)isopropyl amine. | sigmaaldrich.com |

Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

Spectroscopic methods are invaluable for the detection and quantification of this compound, leveraging its interaction with electromagnetic radiation.

UV-Vis Spectroscopy: UV-Visible spectroscopy is a straightforward and robust technique for quantifying compounds containing chromophores. The pyridine ring and the amino group in this compound allow it to absorb light in the UV region. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound in a given solvent. This method can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert law. UV-Vis detectors are frequently coupled with HPLC systems for continuous monitoring of the column eluent. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. Many aminopyridine derivatives are known to be fluorescent. sciforum.net Unsubstituted 2-aminopyridine (B139424), a core part of the target molecule's structure, is reported to have a high quantum yield. nih.gov The introduction of substituents, such as the 3-(2,2,2-trifluoroethyl) group, can significantly influence the fluorescence properties, including the excitation and emission wavelengths and the quantum yield. beilstein-journals.org The fluorescence of these molecules can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. sciforum.net This property can be exploited for developing sensitive probes and analytical assays. nih.govsemanticscholar.org

| Compound | Absorption Maxima (λA, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (N-tert-butyl) | 270 | 480 | 0.34 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicaricarboxylate (N-benzyl) | 270 | 480 | 0.44 | nih.gov |

| Unsubstituted pyridin-2-amine | Not specified | Not specified | 0.60 (Reported High) | nih.gov |

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for unambiguous identification and quantification.

When coupled with a chromatographic separation technique like LC or GC (i.e., LC-MS or GC-MS), it becomes the gold standard for analyzing complex mixtures. For quantification, LC-tandem mass spectrometry (LC-MS/MS) is often used. rug.nl This technique involves selecting the molecular ion of the target compound (precursor ion) and fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a method called Multiple Reaction Monitoring (MRM), exceptional selectivity and low limits of quantification can be achieved, even in complex biological or environmental matrices. rug.nl

The ionization method is critical. Electrospray ionization (ESI) is commonly used in LC-MS for polar molecules like aminopyridines, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. rug.nlnih.gov For certain amines, derivatization may be performed to enhance ionization efficiency and improve sensitivity. rug.nlnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further aids in confirming the elemental composition of the molecule and its fragments. nih.gov

| Compound Name | Molecular Formula | Adduct | Predicted m/z | Reference |

|---|---|---|---|---|

| N-(2,2,2-trifluoroethyl)pyridin-2-amine | C₇H₇F₃N₂ | [M+H]⁺ | 177.06342 | uni.lu |

| [M+Na]⁺ | 199.04536 | uni.lu | ||

| 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid | C₈H₇F₃N₂O₂ | [M+H]⁺ | 221.05324 | uni.lu |

| [M-H]⁻ | 219.03868 | uni.lu |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Fluoro-functionalized Pyridines

The synthesis of fluoro-functionalized pyridines, including trifluoroethylated derivatives, is continuously evolving towards more efficient, selective, and sustainable methods. Traditional approaches often require harsh conditions or multi-step sequences, but modern strategies are overcoming these limitations. jst.go.jp

A significant area of development is the late-stage functionalization of pre-assembled pyridine (B92270) rings. acs.org This approach allows for the introduction of fluorine or fluorinated groups at a late point in a synthetic sequence, which is highly valuable for creating diverse compound libraries and modifying complex molecules. acs.orgacs.org Methods like C–H bond fluorination using reagents such as silver(II) fluoride (B91410) have demonstrated remarkable site-selectivity, often favoring positions adjacent to the ring nitrogen. researchgate.net Rhodium(III)-catalyzed C–H functionalization has also emerged as a powerful tool for constructing multi-substituted 3-fluoropyridines from readily available starting materials like α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Researchers are also focusing on greener and more sustainable synthetic protocols. This includes the development of one-pot reactions and the use of less hazardous reagents. For instance, nucleophilic aromatic substitution (SNAr) reactions on 2- or 4-halopyridines provide a site-specific method for introducing various functionalities under increasingly mild conditions. acs.orgnih.gov The use of pyridine N-oxides as precursors offers another facile route to 2-fluoropyridines, which can serve as versatile intermediates. acs.org

Future synthetic strategies will likely focus on several key areas:

Catalytic C-H Activation: Expanding the scope and predictability of transition-metal-catalyzed C-H trifluoroethylation to directly install the CH2CF3 group onto pyridine rings.

Photoredox Catalysis: Harnessing the power of visible light to drive fluorination and fluoroalkylation reactions under mild, environmentally benign conditions.

Enantioselective Synthesis: Developing methods for the asymmetric synthesis of chiral fluorinated piperidines from fluoropyridine precursors, which are highly sought-after motifs in drug discovery. acs.orgnih.gov

Vapor-Phase Reactions: Optimizing simultaneous vapor-phase chlorination/fluorination processes, which are advantageous for large-scale industrial production of key trifluoromethylpyridine intermediates. nih.govjst.go.jp

Table 1: Comparison of Modern Synthetic Strategies for Fluorinated Pyridines

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Late-Stage C-H Fluorination | Direct conversion of C-H to C-F bonds on a pre-formed ring. acs.orgresearchgate.net | High atom economy; rapid diversification of complex molecules. | Improving regioselectivity; expanding substrate scope. |